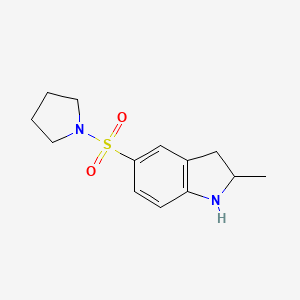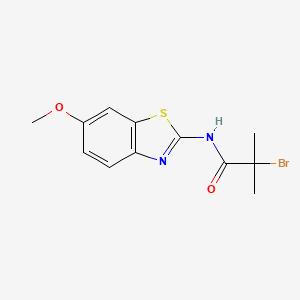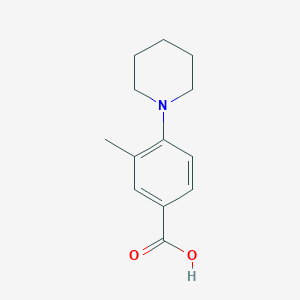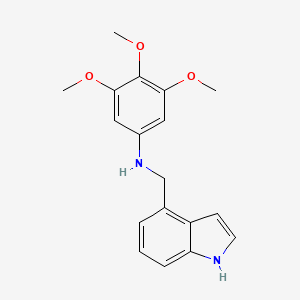
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine
Descripción general
Descripción
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine (abbreviated as ITMP) is an indole-containing compound that has been widely studied due to its potential applications in both medicinal chemistry and synthetic organic chemistry. ITMP is a versatile molecule that has been used as a starting point for various synthesis methods, as well as for scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is not well understood. However, it is believed that the indole moiety of N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is responsible for its biological activity. The indole moiety is believed to interact with various receptors in the body, such as G protein-coupled receptors, to produce a variety of physiological effects. In addition, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is believed to be metabolized by the body to produce various metabolites, such as indole-3-acetic acid and indole-3-carboxylic acid, which are believed to be responsible for its biological activity.
Biochemical and Physiological Effects
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. In addition, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has been found to have neuroprotective and cardioprotective effects. It has also been found to have antidiabetic, anti-obesity, and anti-hyperlipidemic effects. Furthermore, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has been found to have immunomodulatory and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has several advantages and limitations for lab experiments. One of the main advantages of N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is its versatility. N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine can be used as a starting point for the synthesis of various indole-containing compounds, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. In addition, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine can be used in the synthesis of various pharmaceuticals, such as indomethacin and indole-3-acetic acid. However, one of the main limitations of N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is its instability. N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine is a highly reactive compound and is prone to degradation in the presence of light and oxygen. Therefore, it is important to take precautions when handling N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine in the lab, such as storing it in a dark, airtight container.
Direcciones Futuras
The potential future directions of N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine include its use in the synthesis of novel indole-containing compounds, its use in the synthesis of novel pharmaceuticals, its use in the synthesis of novel biological agents, its use in the synthesis of novel bioactive compounds, its use in the development of novel drug delivery systems, and its use in the development of novel therapeutic strategies. In addition, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine could be used in the development of novel diagnostics and in the development
Aplicaciones Científicas De Investigación
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has been widely studied for its potential applications in medicinal chemistry and synthetic organic chemistry. It has been used as a starting point for the synthesis of various indole-containing compounds, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-acetonitrile. N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has also been used in the synthesis of biologically active compounds, such as indole-3-carboxamide and indole-3-acetonitrile. In addition, N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine has been used in the synthesis of various pharmaceuticals, such as indomethacin and indole-3-acetic acid.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-3,4,5-trimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-9-13(10-17(22-2)18(16)23-3)20-11-12-5-4-6-15-14(12)7-8-19-15/h4-10,19-20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJERBRJXINBPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Indol-4-ylmethyl)-N-(3,4,5-trimethoxyphenyl) amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



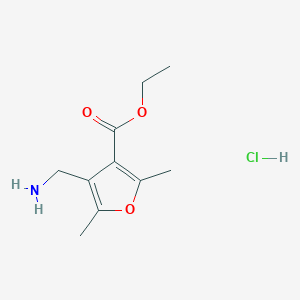
![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
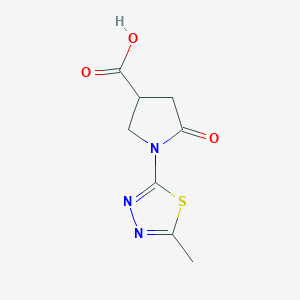
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
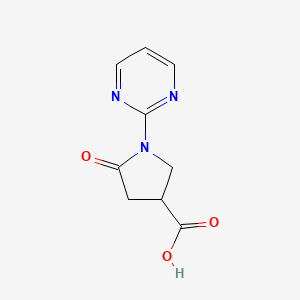
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)
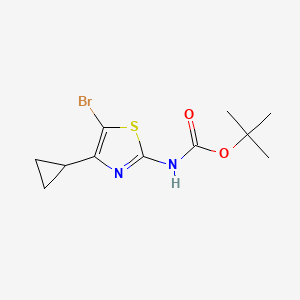
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
